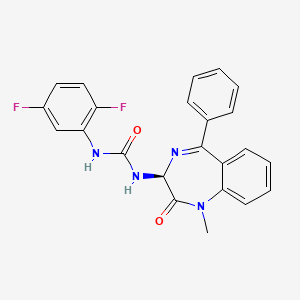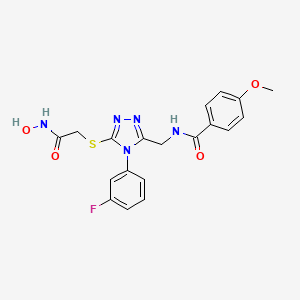
N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a heterocyclic ring containing two nitrogen atoms and three carbon atoms, could impart rigidity to the molecule and influence its overall shape. The fluorophenyl and methoxybenzamide groups could engage in pi stacking interactions, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxyamino group could potentially engage in hydrogen bonding, influencing the compound’s solubility and reactivity. The fluorophenyl group could undergo electrophilic aromatic substitution reactions, while the methoxybenzamide group could participate in amide bond formation or cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxyamino and methoxybenzamide groups could increase the compound’s solubility in polar solvents. The fluorophenyl group could potentially increase the compound’s lipophilicity, influencing its distribution in the body .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Several studies have focused on synthesizing novel compounds with potential antimicrobial activities. For example, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (Helal et al., 2013). Additionally, new fluorine-containing thiadiazolotriazinones have been synthesized, showing promising antibacterial activities (Holla et al., 2003).
Chemical Synthesis Techniques
Research has also been conducted on the synthesis and characterization of compounds for their potential use in medicinal chemistry. For instance, the synthesis of triazole derivatives and their antimicrobial activities were explored, providing insights into their structural-activity relationships (Bektaş et al., 2007). Moreover, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine showcases an efficient method for producing compounds with enhanced antimicrobial activities (Desai et al., 2013).
Potential Therapeutic Applications
The research extends to evaluating the therapeutic potentials of synthesized compounds. For example, certain heterocyclic compounds derived from acetohydrazide showed good lipase and α-glucosidase inhibition, indicating potential for anti-diabetic and weight management therapies (Bekircan et al., 2015). Another study focused on the synthesis of benzodifuranyl and related compounds, examining their anti-inflammatory and analgesic activities, which could contribute to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to determine its mechanism of action, assess its toxicity, and evaluate its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
N-[[4-(3-fluorophenyl)-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S/c1-29-15-7-5-12(6-8-15)18(27)21-10-16-22-23-19(30-11-17(26)24-28)25(16)14-4-2-3-13(20)9-14/h2-9,28H,10-11H2,1H3,(H,21,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHMGXFSJIQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)F)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-enamide](/img/structure/B2811301.png)
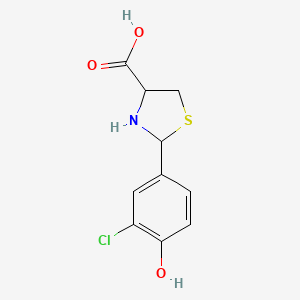
![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)
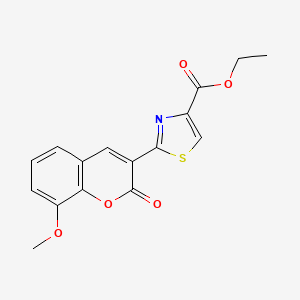
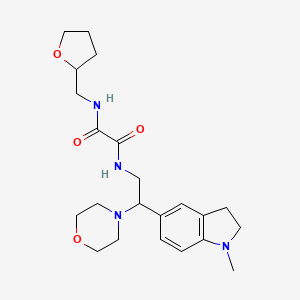
![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)
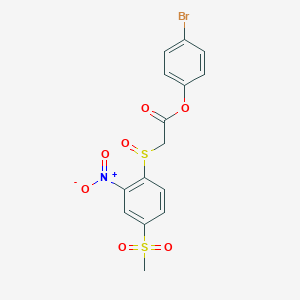


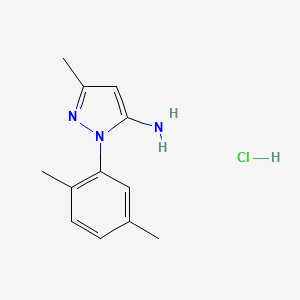
![(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2811320.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2811321.png)

